molecular formula C9H8N2 B14629937 3-(2-Aminophenyl)prop-2-enenitrile CAS No. 58106-57-3

3-(2-Aminophenyl)prop-2-enenitrile

Cat. No.: B14629937
CAS No.: 58106-57-3
M. Wt: 144.17 g/mol
InChI Key: BYEHYSHPUIZTSR-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H8N2. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Aminophenyl)prop-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Aminophenyl)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)prop-2-enenitrile
  • 3-(2-Methylphenyl)prop-2-enenitrile
  • 3-(2-Hydroxyphenyl)prop-2-enenitrile

Uniqueness

3-(2-Aminophenyl)prop-2-enenitrile is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. The amino group enhances its potential for hydrogen bonding and nucleophilic reactions, making it a valuable compound in various applications .

Properties

CAS No.

58106-57-3

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-(2-aminophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H8N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,11H2

InChI Key

BYEHYSHPUIZTSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)N

Origin of Product

United States

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